molecular formula C13H20ClN B109564 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride CAS No. 312753-53-0

5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride

Cat. No.: B109564
CAS No.: 312753-53-0
M. Wt: 225.76 g/mol
InChI Key: ZOVIYWYFBOQKIA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is used as a reagent in the synthetic preparation of quinolinone compounds .

Mode of Action

It is known to be used in combination with corticosteroids for the treatment of airway disorders , suggesting it may have a role in modulating inflammatory responses.

Result of Action

As it is used in combination with corticosteroids for the treatment of airway disorders , it may contribute to the reduction of inflammation and improvement of airway function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride involves several steps:

    Starting Material: The process begins with 5,6-diethyl-3-oxime-1H-indene-1,2(3H)-dione.

    Reaction Mixture: This compound is added to a mixture of acetic acid and concentrated sulfuric acid.

    Catalyst Addition: Palladium on carbon (Pd/C) is added as a catalyst.

    Hydrogenation: The reaction mixture is degassed with nitrogen and hydrogenated for 5 hours.

    Filtration and pH Adjustment: The catalyst is removed by filtration, and the pH is adjusted to 10 using 4M NaOH.

    Extraction: The solution is extracted with chloroform, and the organic phase is dried with magnesium sulfate.

    Precipitation: The residue is dissolved in ether, and HCl-saturated ether is added to precipitate the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its role in the treatment of airway disorders when combined with corticosteroids.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of various quinolinone compounds. Its combination with corticosteroids for airway disorder treatment also sets it apart from other similar compounds .

Properties

IUPAC Name

5,6-diethyl-2,3-dihydro-1H-inden-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-3-9-5-11-7-13(14)8-12(11)6-10(9)4-2;/h5-6,13H,3-4,7-8,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVIYWYFBOQKIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)N)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437042
Record name 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312753-53-0
Record name 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-DIETHYL-INDAN-2-YL-AMMONIUM CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
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5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
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5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
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5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
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5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
Reactant of Route 6
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5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
Customer
Q & A

Q1: What are the advantages of the newly developed synthesis method for 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride?

A1: The newly developed synthesis method utilizes the readily available 2-aminoindan as a starting material []. This six-step synthesis boasts a 49% overall yield, making it more efficient and economical than previous methods. Furthermore, it employs sequential regioselective Friedel-Crafts acetylations and hydrogenations on N-protected-2-aminoindan to introduce two ethyl groups at the 5- and 6-positions. Importantly, the Friedel-Crafts acetylations achieve high regioselectivity by using acetyl chloride as both reagent and solvent, eliminating the need for halogenated solvents []. This contributes to the method's cost-effectiveness and reduces environmental impact.

Q2: What is the significance of the alternative synthesis method for the indacaterol amino fragment, this compound?

A2: The alternative synthesis method presented offers a simplified and cost-effective approach to obtaining this compound, a key building block for indacaterol []. This method utilizes ethylbenzene as the starting material and proceeds through a series of reactions, including Friedel-Crafts reaction, cyclization, alpha-site oximation, reduction, and protection strategies []. The reported advantages include high product purity (over 99%), low environmental impact, and suitability for industrial production []. This improved synthesis pathway could contribute to more efficient and sustainable production of indacaterol, potentially leading to wider availability and affordability of this important medication.

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